molecular formula C23H27ClFN3O2 B2800835 2-chloro-6-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide CAS No. 921895-85-4

2-chloro-6-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B2800835
CAS No.: 921895-85-4
M. Wt: 431.94
InChI Key: JJQIJUGGSVGQAF-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of chloro, fluoro, and morpholino groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. The starting materials may include 2-chloro-6-fluorobenzoyl chloride, 1-methyl-1,2,3,4-tetrahydroquinoline, and morpholine. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography, and quality control measures to verify the chemical structure and composition.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where benzamide derivatives have shown efficacy.

    Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of chloro and fluoro groups may enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide
  • 6-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide
  • 2-chloro-6-fluoro-N-(2-(1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide

Uniqueness

The unique combination of chloro, fluoro, and morpholino groups in 2-chloro-6-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClFN3O2/c1-27-9-3-4-16-14-17(7-8-20(16)27)21(28-10-12-30-13-11-28)15-26-23(29)22-18(24)5-2-6-19(22)25/h2,5-8,14,21H,3-4,9-13,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQIJUGGSVGQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3Cl)F)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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